1-[(Propan-2-ylsulfanyl)methyl]cyclohexan-1-ol, with the CAS Number 1470518-64-9, is a chemical compound characterized by its unique structural features and potential applications in scientific research. Its molecular formula is CHOS, and it has a molecular weight of 188.33 g/mol. This compound is notable for its purity, typically around 95%, making it suitable for various research applications .
This compound falls under the category of organic compounds, specifically as an alcohol due to the presence of the hydroxyl (-OH) group. It also contains a thioether functional group resulting from the propan-2-ylsulfanyl moiety. The presence of these functional groups suggests potential reactivity and applications in organic synthesis and medicinal chemistry.
The synthesis of 1-[(Propan-2-ylsulfanyl)methyl]cyclohexan-1-ol can be approached through several methods, although specific detailed protocols are not extensively documented in the available literature. General synthetic strategies for similar compounds often involve:
For instance, one could employ triethylamine as a base in an alcohol solvent under reflux conditions to facilitate the reaction between a thioether and an alcohol precursor .
The synthesis may require optimization of reaction conditions such as temperature, solvent choice (e.g., ethanol, dimethylformamide), and reaction time to achieve better yields and selectivity .
The molecular structure of 1-[(Propan-2-ylsulfanyl)methyl]cyclohexan-1-ol can be represented using various chemical notation systems:
InChI=1S/C10H20OS/c1-9(2)12-8-10(11)6-4-3-5-7-10/h9,11H,3-8H2,1-2H3
CC(C)SCC1(CCCCC1)O
These notations reveal the connectivity of atoms within the molecule, highlighting its cyclohexane ring and functional groups.
The compound's physical properties include:
Potential chemical reactions involving 1-[(Propan-2-ylsulfanyl)methyl]cyclohexan-1-ol include:
The reactivity of the hydroxyl group allows for various transformations under acidic or basic conditions, which can be utilized in synthetic pathways for more complex molecules .
The compound is expected to be a liquid at room temperature due to its low molecular weight and presence of non-polar cyclohexane structure.
Key chemical properties include:
1-[(Propan-2-ylsulfanyl)methyl]cyclohexan-1-ol has potential applications in:
Research into derivatives of similar structures has shown promise in antimicrobial activity, indicating that this compound could be explored for similar properties .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2